molecular formula C17H18N2O2S B5609094 N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide

N-(2-hydroxy-1,1-dimethylethyl)-10H-phenothiazine-10-carboxamide

Cat. No. B5609094
M. Wt: 314.4 g/mol
InChI Key: PPRKAHWLJUZIHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives typically involves multi-step chemical processes. For instance, the synthesis of a new series of azetidine-1-carboxamides derivatives involves phenothiazine reacting with Cl(CH2)3Br at room temperature to give 10-(3-chloropropyl)-10H-phenothiazine, which then undergoes further reactions to yield the desired products. These compounds' structures are confirmed using IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, such as 3,7-bis(dimethylamino)-N-methylphenothiazine-10-carboxamide, exhibits a boat conformation with the sulfur and nitrogen atoms at the bow and stern. This structure is significantly different from other similar molecules, indicating unique chemical behavior and interaction capabilities (Fujii et al., 1993).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, leading to a wide range of potential applications. For example, N-alkylation of 2-methoxy-10H-phenothiazine aims at introducing substituents that enhance the molecule's polarity, yielding novel phenothiazine-coumarin hybrid dyes. These reactions are critical for developing bioactive compounds and fluorescent probes (Quesneau et al., 2020).

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-17(2,11-20)18-16(21)19-12-7-3-5-9-14(12)22-15-10-6-4-8-13(15)19/h3-10,20H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRKAHWLJUZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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